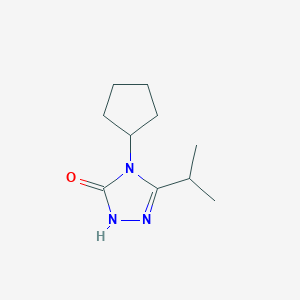

4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

4-cyclopentyl-3-propan-2-yl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-7(2)9-11-12-10(14)13(9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHXWPSNASQFMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=O)N1C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with isopropyl hydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization with a suitable reagent, such as an acylating agent, to form the triazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazolone ring to other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazolone ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazolone ring.

Scientific Research Applications

Based on the search results, here's what is known about the compound "4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one":

Basic Information

- Common Name: this compound .

- CAS Number: 2202460-49-7 .

- Molecular Formula: C10H17N3O .

- Molecular Weight: 195.26 .

Applications

While the search results do not specifically detail the applications of "this compound," they do provide information on related compounds and their potential uses:

- Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities: Novel 2-(Cyclopentylamino)thiazol-4(5H)-one derivatives, which share a cyclopentylamino group, have shown potential anticancer, antioxidant, and 11β-HSD inhibitory activities .

- One compound, 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one), exhibited a strong 11β-HSD1 inhibitory effect (IC50=0.07 µM) and greater selectivity than carbenoxolone . This suggests it as a candidate for further research.

- Other compounds (3c–3i) demonstrated over 50% inhibition of 11β-HSD1 activity at 10 µM .

- The presence of a spiro system of thiazole and cyclohexane rings in compound 3h contributed to its activity .

- Replacing the cyclohexyl ring with a cyclobutane ring significantly decreased inhibitory activity against 11β-HSD1 .

Triazole Derivatives

- Triazole derivatives, in general, exhibit significant antimicrobial activity, including antifungal, antibacterial, and antiviral properties.

- They may also possess anticancer properties, potentially inhibiting cancer cell proliferation through various mechanisms such as:

- Inhibition of cell cycle progression

- Induction of apoptosis

- Inhibition of angiogenesis

Mechanism of Action

The exact mechanism of action of 4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazolone ring can form hydrogen bonds and other interactions with biological molecules, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Properties

The triazolone core’s electronic environment is modulated by substituents. For example:

- Electron-donating groups (e.g., alkyl groups like cyclopentyl or isopropyl) reduce acidity compared to electron-withdrawing groups (e.g., aryl or nitro substituents). In non-aqueous solvents, pKa values for alkyl-substituted triazolones range from 8.5–10.5, whereas aryl-substituted analogs exhibit lower pKa (7.2–9.0) due to enhanced NH proton acidity .

Table 1: pKa Values of Selected Triazolone Derivatives

Antioxidant Activity

Antioxidant efficacy is evaluated via DPPH scavenging, metal chelation, and reducing power assays. Key findings:

- Arylideneamino derivatives (e.g., 4-diethylaminobenzylideneamino) show superior activity due to conjugated π-systems stabilizing free radicals. For instance, 3-ethyl-4-(4-diethylaminobenzylideneamino) derivatives exhibit IC50 values of 12–18 µM in DPPH assays, comparable to BHT (IC50 ~15 µM) .

- Alkyl-substituted derivatives (e.g., cyclopentyl/isopropyl) demonstrate moderate activity (~30–40% scavenging at 100 µM), attributed to lower electron-donating capacity .

Table 2: Antioxidant Activities of Triazolone Derivatives

Antitumor and Antimicrobial Potential

- Aryl-sulfonyloxy derivatives (e.g., 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]) exhibit potent antitumor activity against breast cancer (MCF-7) with IC50 ~5 µM, likely due to enhanced DNA intercalation .

- Alkyl-substituted derivatives (e.g., cyclopentyl/isopropyl) show weaker activity (IC50 >50 µM), suggesting steric bulk may hinder target binding .

Spectroscopic and Computational Studies

- NMR Shifts: GIAO calculations for 3-ethyl-4-(3-methoxybenzylideneamino) derivatives show <0.3 ppm deviation between experimental and theoretical ¹H/¹³C shifts, validating structural assignments .

- HOMO-LUMO Gaps : Alkyl-substituted triazolones (e.g., cyclopentyl/isopropyl) exhibit higher HOMO-LUMO gaps (~5.2 eV) compared to aryl analogs (~4.5 eV), indicating reduced electrophilicity .

Solubility and Bioavailability

- Polar substituents (e.g., morpholinyl or diethylamino) improve aqueous solubility but may reduce blood-brain barrier penetration.

Biological Activity

4-Cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a novel compound belonging to the class of triazole derivatives, which are recognized for their diverse biological activities. This compound exhibits a unique chemical structure that positions it as a potential candidate for various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 224.27 g/mol. The compound features a cyclopentyl group and a propan-2-yl substituent on the triazole core, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.27 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to this compound have shown efficacy against various bacterial strains. For instance:

- Study Findings : A study evaluated the antimicrobial activity of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds inhibited bacterial growth effectively at concentrations ranging from 50 to 200 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been a focal point in recent research. Compounds similar to this compound have demonstrated the ability to modulate cytokine production in peripheral blood mononuclear cells (PBMCs). Key findings include:

- Cytokine Inhibition : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated PBMC cultures.

- Dose Response : At higher concentrations (100 µg/mL), the reduction in TNF-α production was observed to be around 44% to 60%, comparable to standard anti-inflammatory drugs like ibuprofen .

Antiproliferative Activity

The antiproliferative effects of triazole derivatives have been evaluated against various cancer cell lines. For example:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Breast Cancer | 12 |

| Colon Cancer | 15 |

| Lung Cancer | 10 |

These results suggest that compounds like this compound may inhibit cancer cell proliferation through mechanisms distinct from conventional chemotherapeutics .

The mechanism by which triazole derivatives exert their biological effects often involves interaction with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : Evidence indicates that certain triazoles can induce cell cycle arrest in cancer cells leading to apoptosis.

Q & A

Q. What synthetic routes are commonly employed for preparing 4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one?

The compound is typically synthesized via condensation reactions between substituted aldehydes and 4-amino-triazolone precursors. For example, 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives react with carbonyl-containing reagents (e.g., cyclopentyl ketones) under reflux in ethanol or methanol, often catalyzed by triethylamine. Purification involves recrystallization or column chromatography. Similar methodologies are validated in studies on structurally analogous triazolones .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Key techniques include:

- ¹H/¹³C NMR : Assign shifts using the GIAO (Gauge-Independent Atomic Orbital) method with Gaussian software (B3LYP/6-311G(d,p) basis sets) to correlate experimental and theoretical data .

- IR Spectroscopy : Compare experimental absorption bands (e.g., C=O stretch at ~1700 cm⁻¹) with DFT-calculated frequencies scaled by adjustment factors (e.g., 0.9613 for B3LYP) .

- UV-Vis : Analyze λmax in ethanol to assess electronic transitions, supported by time-dependent DFT (TD-DFT) calculations .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data?

Discrepancies often arise from solvent effects, basis set limitations, or conformational flexibility. To address this:

- Perform regression analysis (δ_exp = a + bδ_calc) using SigmaPlot to quantify correlations and identify systematic errors .

- Re-optimize geometries with polarizable continuum models (PCM) to account for solvent interactions .

- Compare multiple methods (e.g., B3LYP vs. HF/6-311G(d,p)) to assess basis set sensitivity .

Example Table : Comparison of B3LYP vs. HF Methods for ¹H NMR Shifts (Hypothetical Data)

| Proton Position | Experimental (ppm) | B3LYP (ppm) | HF (ppm) |

|---|---|---|---|

| NH | 10.2 | 10.5 | 9.8 |

| CH (cyclopentyl) | 2.8 | 2.7 | 3.1 |

Q. What methodologies are recommended for determining the pKa of triazolone derivatives in non-aqueous media?

Use potentiometric titration with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or acetonitrile. Key steps:

- Calibrate the system with standard buffers.

- Account for low solubility by optimizing solute concentration (0.1–1.0 mM).

- Calculate pKa via the half-neutralization method, validated for triazolones in prior studies .

Q. How can molecular docking studies predict the bioactivity of this compound against therapeutic targets?

- Structural Preparation : Optimize the ligand’s keto-enol tautomer (energetically favorable form) using Gaussian .

- Target Selection : Focus on kinases (e.g., EGFR) or inflammatory enzymes (e.g., microsomal prostaglandin E synthase) based on structural analogs .

- Software : Use AutoDock Vina or Schrödinger Suite, applying rigid-receptor and flexible-ligand protocols. Validate docking poses with MD simulations .

Methodological Challenges and Solutions

Q. What strategies mitigate synthetic yield variability in triazolone derivatives?

- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP or ionic liquids) to enhance reaction efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time and improve purity .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., Schiff base intermediates) and adjust stoichiometry .

Q. How can HOMO-LUMO energy gaps guide the design of triazolone-based materials?

- Calculate HOMO-LUMO gaps via DFT to predict reactivity and charge transfer potential. For example, a narrow gap (~3–5 eV) suggests suitability for optoelectronic applications .

- Correlate gaps with substituent effects (e.g., electron-withdrawing groups lower LUMO energy) .

Data Contradiction Analysis

Q. Why might experimental and theoretical dipole moments differ, and how can this be addressed?

Differences arise from:

- Solvent Polarization : Theoretical models often assume gas-phase conditions. Incorporate solvent effects via PCM .

- Conformational Sampling : Use molecular dynamics (MD) to explore multiple conformers and compute ensemble-averaged dipole moments .

Q. How should researchers interpret conflicting bioactivity data across similar triazolones?

- Structural Variations : Minor substituent changes (e.g., cyclopentyl vs. phenyl groups) alter steric and electronic profiles, impacting target binding .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure comparability. Cross-validate with in silico ADMET predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.